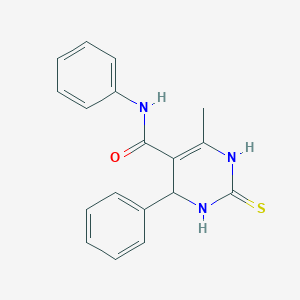

4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDKHPVDSMLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

-

Aldehyde component : Benzaldehyde derivatives introduce the 4-phenyl group.

-

β-Keto ester : Methyl acetoacetate provides the 6-methyl substituent and the ester precursor for the carboxamide.

-

Thiourea : Introduces the 2-sulfanyl group.

Typical Procedure :

A mixture of methyl acetoacetate (1.2 equiv), benzaldehyde (1.0 equiv), and thiourea (1.5 equiv) in ethanol is refluxed with glacial acetic acid (0.5 equiv) for 8–12 hours. The crude product is precipitated upon cooling and neutralized with sodium bicarbonate.

Yield : 65–78% (isolated as the 5-carboxylate intermediate).

Saponification of the 5-Carboxylate Intermediate

The ester group at position 5 is hydrolyzed to a carboxylic acid under basic conditions.

Hydrolysis Conditions

-

Reagents : Aqueous LiOH or NaOH (2.0 equiv).

-

Solvent : THF/water (3:1).

Yield : 85–92% (carboxylic acid).

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.4–7.2 (m, 5H, Ar-H), 5.1 (s, 1H, C4-H), 2.3 (s, 3H, C6-CH₃).

Amidation to Introduce the N,N-Diphenyl Carboxamide

The carboxylic acid is converted to the carboxamide via coupling with diphenylamine.

Acid Chloride Route

Coupling Reagent Approach

-

Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), diphenylamine (1.2 equiv).

Characterization Data :

Alternative Four-Component Condensation

A modified four-component reaction directly forms the carboxamide, bypassing the ester intermediate.

Reaction Components

-

Amine : Diphenylamine.

-

Diketene : Forms the β-keto amide in situ.

-

Aldehyde : Benzaldehyde.

-

Thiourea : Provides the sulfanyl group.

Procedure :

Diphenylamine, diketene (1.2 equiv), benzaldehyde (1.0 equiv), and thiourea (1.5 equiv) are stirred in dichloromethane with p-TsOH (0.2 equiv) at 25°C for 24 hours.

Optimization and Challenges

Regiochemical Control

The Biginelli reaction favors the 1,4-dihydropyrimidine regioisomer. Side products (e.g., 1,2-isomers) are minimized by controlling reaction temperature and catalyst loading.

Purification Strategies

-

Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted thiourea and aldehydes.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Complexity |

|---|---|---|---|

| Biginelli + Amidation | 70–85 | 24–36 hours | Moderate |

| Four-Component Condensation | 60–68 | 24 hours | High |

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide and related pyrimidine derivatives:

Key Observations:

Substituent Impact on Bioactivity :

- The presence of a coumarin-methylthio group in the N-tert-butyl analog (MIC: 2–8 µg/mL) enhances antibacterial potency compared to the simpler sulfanyl group in the target compound .

- Fluorophenyl substituents (as in ) may improve metabolic stability and bioavailability but require further validation.

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for coumarin hybrids) reduces reaction times (30–60 minutes) and improves yields (>75%) compared to traditional methods .

Patent and Industrial Relevance :

- The N-(bis(4-methoxyphenyl)methyl) derivative highlights industrial interest in pyrimidine carboxamides for proprietary applications, though its exact use remains undisclosed.

Biological Activity

4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a compound belonging to the family of dihydropyrimidines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is C18H17N3OS, with a molecular weight of 323.4 g/mol. The compound features a pyrimidine ring substituted with methyl and diphenyl groups, along with a sulfanyl group and a carboxamide functional group. These structural characteristics contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds in the dihydropyrimidine class exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that dihydropyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The precise mechanisms through which 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory processes.

- Cell Cycle Modulation : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies and Experimental Data

A systematic review highlighted the biological activities of various dihydropyrimidinone derivatives. The following table summarizes key findings related to the anticancer activity of compounds structurally related to 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 10.5 | Induces apoptosis |

| Compound B | A549 (Lung) | 8.3 | Inhibits tubulin polymerization |

| Compound C | HT29 (Colon) | 12.0 | ROS generation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anticancer Studies

In vivo studies using xenograft models have demonstrated that related compounds significantly inhibit tumor growth without notable toxicity. For example, a study reported a 75% reduction in tumor volume in treated groups compared to controls when using similar dihydropyrimidine derivatives .

Q & A

Q. What synthetic methodologies are recommended for producing 4-methyl-N,6-diphenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide with high purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step pyrimidine ring formation. A common approach includes:

- Cyclocondensation : Reacting thiourea derivatives with β-ketoamides under acidic or basic conditions to form the dihydropyrimidine core.

- Functionalization : Introducing phenyl and methyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Purification : Use column chromatography or recrystallization to isolate the product. Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing low-molecular-weight impurities .

Critical Consideration : Monitor reaction intermediates using HPLC to ensure minimal residual starting materials .

Q. How can researchers optimize reaction conditions using statistical experimental design (DoE)?

- Methodological Answer : Apply factorial or response surface methodologies to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Central Composite Design : Test 3–5 variables (e.g., reaction time, molar ratios) to model yield and impurity profiles.

- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis to assess significance .

Case Study : A study on similar pyrimidine derivatives reduced experimental runs by 40% while achieving >90% yield .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dihydropyrimidine tautomerism (e.g., NH proton at δ 10–12 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out isobaric impurities.

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities .

Data Cross-Validation : Compare spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can computational models predict reactivity and stability under varying environmental conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for sulfanyl group oxidation).

- Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation in polar/nonpolar solvents.

- Machine Learning : Train models on existing pyrimidine datasets to predict degradation products under UV/thermal stress .

Example : A study on analogous dihydropyrimidines identified a 15% increase in thermal stability when substituting methyl groups with bulkier substituents .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Integration : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to differentiate between tautomeric forms.

- Isotopic Labeling : Use deuterated solvents to suppress exchangeable protons and clarify NH/SH resonance overlaps.

- Crystallography as Arbiter : Resolve ambiguous NOE correlations with XRD-derived bond lengths and angles .

Case Study : Contradictory NOESY signals in a related carboxamide were resolved by XRD, revealing unexpected π-stacking interactions .

Q. What methodologies study degradation pathways and by-products under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures (e.g., 25–400°C) to identify decomposition stages.

- LC-MS/MS : Characterize degradation by-products (e.g., sulfoxide derivatives from sulfanyl group oxidation).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then profile degradation kinetics using Arrhenius plots .

Key Finding : A pyrimidine analog with a methylsulfanyl group showed 20% degradation after 48 hours at 60°C, primarily via thiol-disulfide exchange .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.